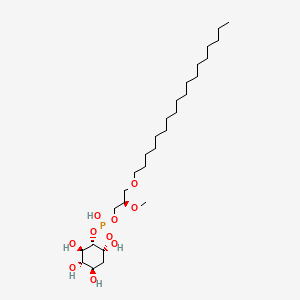
Omdpi
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Omdpi typically involves the esterification of glycerol with octadecanol and methylation of the resulting intermediate. The process begins with the protection of the hydroxyl groups of glycerol, followed by the selective esterification of the primary hydroxyl group with octadecanol. The secondary hydroxyl group is then methylated using methyl iodide in the presence of a base such as sodium hydride. The final step involves the deprotection of the hydroxyl groups to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large-scale reactors for the esterification and methylation steps, followed by purification using techniques such as column chromatography or recrystallization. The use of automated systems and continuous flow reactors can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
Omdpi undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form phosphatidylinositol derivatives with different oxidation states.
Reduction: Reduction reactions can convert this compound into its reduced forms, which may have different biological activities.
Substitution: this compound can undergo substitution reactions where the octadecyl or methyl groups are replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include various phosphatidylinositol derivatives with altered functional groups, which can exhibit different chemical and biological properties.
科学研究应用
Omdpi has a wide range of scientific research applications:
Chemistry: this compound is used as a model compound to study the behavior of phosphatidylinositol analogs in various chemical reactions.
Biology: In biological research, this compound is used to investigate the role of phosphatidylinositol in cellular signaling pathways and membrane dynamics.
Medicine: this compound has potential therapeutic applications, including its use as a drug delivery vehicle and in the development of novel pharmaceuticals.
Industry: In the materials science industry, this compound is explored for its potential use in the synthesis of novel materials with unique properties.
作用机制
The mechanism of action of Omdpi involves its interaction with specific molecular targets and pathways. This compound can integrate into cellular membranes, where it influences membrane fluidity and signaling pathways. It can also interact with proteins involved in phosphatidylinositol signaling, modulating their activity and downstream effects. The exact molecular targets and pathways involved depend on the specific biological context and the presence of other interacting molecules.
相似化合物的比较
Similar Compounds
Phosphatidylinositol: The natural analog of Omdpi, which plays a crucial role in cellular signaling and membrane dynamics.
Phosphatidylserine: Another phospholipid with similar structural features but different biological functions.
Phosphatidylcholine: A common phospholipid in cell membranes with distinct chemical and biological properties.
Uniqueness of this compound
This compound is unique due to its synthetic modifications, which confer distinct chemical and biological properties compared to its natural analogs. The presence of the octadecyl and methyl groups in this compound allows for specific interactions with cellular membranes and proteins, making it a valuable tool in research and potential therapeutic applications.
生物活性
Omdpi, a compound of interest in pharmacological research, has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, with a focus on its mechanisms, therapeutic applications, and relevant case studies.
Overview of this compound
This compound is characterized by its unique chemical structure, which allows it to interact with various biological pathways. Understanding its biological activity is crucial for assessing its potential therapeutic benefits and safety.
This compound exhibits several mechanisms of action that contribute to its biological activity:
- Antioxidant Properties : this compound has been shown to scavenge free radicals, thereby reducing oxidative stress in cells. This property is vital in preventing cellular damage associated with various diseases.
- Anti-inflammatory Effects : The compound modulates inflammatory pathways, potentially reducing inflammation in conditions such as arthritis and other inflammatory diseases.
- Antimicrobial Activity : this compound demonstrates efficacy against a range of pathogens, including bacteria and fungi, making it a candidate for developing new antimicrobial agents.
Biological Activity Data
The following table summarizes key biological activities of this compound based on various studies:
Case Study 1: Antioxidant Activity
A study conducted on the antioxidant effects of this compound involved in vitro assays where various concentrations of the compound were tested against DPPH radicals. The results indicated a dose-dependent scavenging effect, with higher concentrations leading to greater reductions in DPPH levels. This suggests that this compound could be beneficial in mitigating oxidative stress-related diseases.
Case Study 2: Anti-inflammatory Potential
In an experimental model of inflammation, this compound was administered to animals subjected to an inflammatory stimulus. The results showed a significant decrease in edema and inflammatory markers compared to control groups. This highlights the potential application of this compound in treating inflammatory disorders.
Case Study 3: Antimicrobial Efficacy
Research evaluating the antimicrobial properties of this compound demonstrated its effectiveness against several bacterial strains, including resistant strains. The Minimum Inhibitory Concentration (MIC) values indicated that this compound could serve as a lead compound for developing new antibiotics.
Research Findings
Recent findings emphasize the multifaceted biological activities of this compound:
- Cellular Mechanisms : Studies have elucidated that this compound interacts with specific cellular receptors and enzymes, modulating signaling pathways involved in cell survival and proliferation.
- Therapeutic Applications : Given its diverse biological activities, this compound is being investigated for applications in treating cancer, neurodegenerative diseases, and infections.
属性
CAS 编号 |
213388-41-1 |
|---|---|
分子式 |
C28H57O10P |
分子量 |
584.7 g/mol |
IUPAC 名称 |
[(2R)-2-methoxy-3-octadecoxypropyl] [(1R,2R,3S,4R,6R)-2,3,4,6-tetrahydroxycyclohexyl] hydrogen phosphate |
InChI |
InChI=1S/C28H57O10P/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-36-21-23(35-2)22-37-39(33,34)38-28-25(30)20-24(29)26(31)27(28)32/h23-32H,3-22H2,1-2H3,(H,33,34)/t23-,24-,25-,26+,27-,28-/m1/s1 |
InChI 键 |
GJZGRYXGQBWBEB-AVMFAVRISA-N |
手性 SMILES |
CCCCCCCCCCCCCCCCCCOC[C@H](COP(=O)(O)O[C@@H]1[C@@H](C[C@H]([C@@H]([C@H]1O)O)O)O)OC |
规范 SMILES |
CCCCCCCCCCCCCCCCCCOCC(COP(=O)(O)OC1C(CC(C(C1O)O)O)O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















